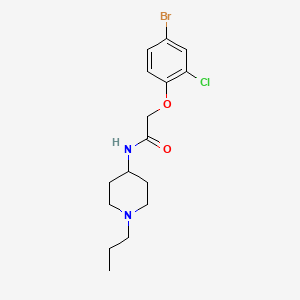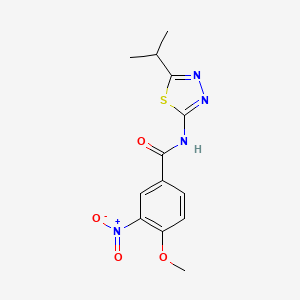![molecular formula C17H18N2O3S B5773527 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-N,N-diethylaniline](/img/structure/B5773527.png)
3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-N,N-diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-N,N-diethylaniline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DBITC and has been found to possess a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
DBITC has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. DBITC has also been found to possess antioxidant activity and has been studied for its potential use in the prevention and treatment of oxidative stress-related diseases.
Mecanismo De Acción
The mechanism of action of DBITC is not fully understood. However, it has been suggested that DBITC may exert its biological activities through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. DBITC has also been found to interact with various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
DBITC has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. DBITC has also been found to induce apoptosis in cancer cells and to inhibit the growth and proliferation of various cancer cell lines. Additionally, DBITC has been found to possess antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DBITC in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various biological processes. DBITC is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using DBITC in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on DBITC. One area of research is the development of novel derivatives of DBITC with improved biological activities and reduced toxicity. Another area of research is the investigation of the potential use of DBITC in the prevention and treatment of various diseases, including cancer, inflammation, and bacterial infections. Additionally, further studies are needed to elucidate the mechanism of action of DBITC and to identify its molecular targets.
Métodos De Síntesis
The synthesis of DBITC involves the reaction of 3-aminophenyl-N,N-diethylaniline with 1,1-dioxide-1,2-benzisothiazole in the presence of a suitable oxidant. This reaction results in the formation of DBITC as a yellow solid, which can be purified using column chromatography.
Propiedades
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]-N,N-diethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-19(4-2)13-8-7-9-14(12-13)22-17-15-10-5-6-11-16(15)23(20,21)18-17/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRDAFOOTKHBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OC2=NS(=O)(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(cyclohexylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B5773463.png)
![2-[(3-bromobenzyl)(propyl)amino]ethanol](/img/structure/B5773466.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5773474.png)


![1-[(1H-1,2,4-triazol-3-ylthio)acetyl]azepane](/img/structure/B5773495.png)
![N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5773497.png)

![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5773522.png)
![N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5773525.png)
![2-[3-(4-chlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5773536.png)

![6-chloro-5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5773547.png)
